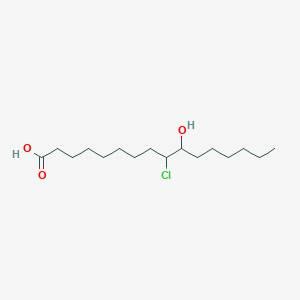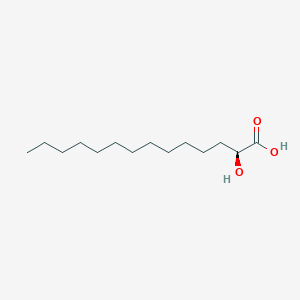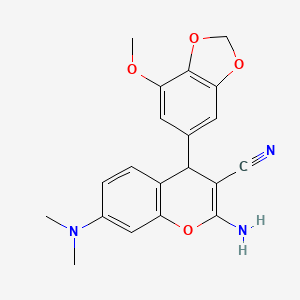
3,3',5,5'-Tetramethylbenzidin
Übersicht
Beschreibung
3,3',5,5'-Tetramethylbenzidin, allgemein bekannt als TMB, ist ein chromogenes Substrat, das in verschiedenen biochemischen Assays weit verbreitet ist. Es ist besonders bekannt für seine Anwendung in enzymgebundenen Immunosorptionsassays (ELISA) und Immunhistochemie. TMB ist ein weißer Feststoff, der in Lösung mit Ethylacetat eine blass blaugrüne Flüssigkeit bildet. Es ist lichtempfindlich und zerfällt unter Sonnenlicht und fluoreszierendem Licht .
Wirkmechanismus
Der Wirkungsmechanismus von 3,3',5,5'-Tetramethylbenzidin beinhaltet seine Oxidation durch Peroxidase-Enzyme. TMB wirkt als reduzierendes Co-Substrat, das eine Einelektronenoxidation durchläuft, um ein Radikal-Kation zu bilden. Dieses Radikal-Kation bildet einen Ladungstransferkomplex mit der unoxidierten Verbindung, die Licht bei 652 nm absorbiert. Die vollständig oxidierte Form, Diimin, absorbiert Licht bei 450 nm .
Wissenschaftliche Forschungsanwendungen
3,3',5,5'-Tetramethylbenzidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als chromogenes Substrat in verschiedenen Assays verwendet, um das Vorhandensein bestimmter Enzyme nachzuweisen.
Biologie: In der Immunhistochemie für Färbeverfahren eingesetzt.
Medizin: In ELISA eingesetzt, um Biomoleküle wie Proteine und Antikörper nachzuweisen und zu quantifizieren.
Industrie: Anwendung beim Nachweis von Chlor in Wasser und anderen Desinfektionslösungen .
Biochemische Analyse
Biochemical Properties
3,3’,5,5’-Tetramethylbenzidine acts as a hydrogen donor in the presence of peroxidase enzymes, such as horseradish peroxidase. When oxidized by these enzymes, it forms a diimine-diamine complex, resulting in a color change that can be measured spectrophotometrically. This property makes 3,3’,5,5’-Tetramethylbenzidine an essential reagent in assays that require the detection of hydrogen peroxide or other peroxidase substrates .
Cellular Effects
3,3’,5,5’-Tetramethylbenzidine influences cellular processes primarily through its interaction with peroxidase enzymes. In cells, it can be used to detect the presence of peroxidase activity, which is often associated with oxidative stress and other metabolic processes. The compound’s ability to produce a color change upon oxidation allows researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetramethylbenzidine undergoes a one-electron oxidation process in the presence of peroxidase enzymes, forming a radical cation. This radical cation then forms a charge transfer complex with the unoxidized compound, resulting in a blue color. Further oxidation leads to the formation of a diimine, which absorbs light at 450 nm, allowing for quantitative measurement .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5,5’-Tetramethylbenzidine can change over time due to its sensitivity to light and other environmental factors. The compound is known to degrade when exposed to sunlight or fluorescent lights, which can affect its stability and the accuracy of experimental results. Long-term studies have shown that 3,3’,5,5’-Tetramethylbenzidine remains stable under controlled conditions, but its degradation products can influence cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetramethylbenzidine in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not produce significant adverse effects. At higher doses, it can cause toxicity and other adverse effects, including oxidative stress and damage to cellular components. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3,3’,5,5’-Tetramethylbenzidine is involved in metabolic pathways related to oxidative stress and peroxidase activity. It acts as a reducing co-substrate for heme peroxidases, undergoing oxidation to form a radical cation and subsequently a diimine. This process is essential for the compound’s role in colorimetric assays and its ability to detect peroxidase activity .
Transport and Distribution
Within cells and tissues, 3,3’,5,5’-Tetramethylbenzidine is transported and distributed primarily through passive diffusion. It interacts with various transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its overall activity and function .
Subcellular Localization
3,3’,5,5’-Tetramethylbenzidine is primarily localized in the cytoplasm, where it interacts with peroxidase enzymes. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments or organelles. These factors play a crucial role in the compound’s effectiveness in biochemical assays .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,3',5,5'-Tetramethylbenzidin beinhaltet die Reaktion von 3,3',5,5'-Tetramethylbiphenyl-4,4'-diamin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet das Auflösen von TMB in Dimethylsulfoxid (DMSO) und die anschließende Verdünnung mit einem Phosphat-Citrat-Puffer bei pH 5,0. Frisches Wasserstoffperoxid wird dieser Lösung unmittelbar vor der Verwendung hinzugefügt .
Industrielle Produktionsverfahren
Die industrielle Produktion von TMB beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben, jedoch optimiert für höhere Ausbeuten und Reinheit. Das Verfahren beinhaltet die Verwendung von Pufferlösungen wie Zitronensäure-Natriumcitrat oder Zitronensäure-EDTA, um den pH-Wert und die Stabilität der Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,3',5,5'-Tetramethylbenzidin unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidation und Reduktion. Es wirkt als Wasserstoffdonor für die Reduktion von Wasserstoffperoxid zu Wasser durch Peroxidase-Enzyme wie Meerrettichperoxidase .
Häufige Reagenzien und Bedingungen
Oxidation: TMB wird durch Wasserstoffperoxid in Gegenwart von Peroxidase-Enzymen oxidiert, wobei ein blaues Radikal-Kation gebildet wird.
Hauptprodukte
Blaues Radikal-Kation: Wird während der anfänglichen Oxidation von TMB gebildet.
Gelbes Diimin: Wird durch weitere Oxidation oder Ansäuerung des blauen Radikal-Kations gebildet.
Vergleich Mit ähnlichen Verbindungen
3,3',5,5'-Tetramethylbenzidin wird oft mit anderen chromogenen Substraten verglichen, die in ähnlichen Anwendungen verwendet werden. Einige dieser Verbindungen umfassen:
Benzidin: Früher in ähnlichen Assays verwendet, aber aufgrund seiner kanzerogenen Eigenschaften durch TMB ersetzt.
o-Phenylendiamin: Ein weiteres chromogenes Substrat, das in ELISA verwendet wird, aber weniger empfindlich als TMB.
TMB ist aufgrund seiner hohen Empfindlichkeit, Sicherheit und Stabilität einzigartig und somit die bevorzugte Wahl in verschiedenen biochemischen Assays .
Eigenschaften
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIUNKRWKOVEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026120 | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline] | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000005 [mmHg] | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Histological analysis of surgically removed adrenal masses often fails to differentiate between benign and malignant tumors. In normal cells, the telomeric ends of the chromosomes are shortened with each cell division, leading to chromosome destabilization and cellular senescence after a critical number of cell cycles. In tumor cells, telomere shortening is prevented by a specific DNA polymerase, called telomerase. In an effort to clarify the role of telomerase in the pathogenesis of adrenal tumors, and to test whether its activity could serve as marker of malignancy, we measured telomerase activity in 41 human adrenal tissue samples that were classified both by the clinical course and by histological examination. Telomerase activity was determined by TRAP ELISA and expressed as high (>50% of positive control telomerase activity), medium (31-50%), low (11-30%), very low (< or = 10%), or absent (0%). The 8 normal adrenal tissue samples showed very low levels of telomerase activity. Mean telomerase activity also very low in 3/3 incidentalomas, 6/6 Cushing adenomas, 6/6 Conn adenomas, 7/7 adrenocortical carcinomas, 8/8 benign pheochromocytomas, and 2/3 malignant pheochromocytomas. In contrast, one malignant pheochromocytoma showed high telomerase activity. These data indicate that telomerase activity may not be a suitable marker for malignancy in the adrenal gland. Our results also challenge the current dogma of close correlation between cell dedifferentiation and telomerase activity., Earlier investigations of the oxidation of 3,5,3',5'-tetramethylbenzidine (TMB) using horseradish peroxidase and prostaglandin H-synthase have shown the formation of a cation free radical of TMB in equilibrium with a charge-transfer complex, consistent with either a two- or a one-electron initial oxidation. In this work, we exploited the distinct spectroscopic properties of myeloperoxidase and its oxidized intermediates, compounds I and II, to establish two successive one-electron oxidations of TMB. By employing stopped-flow techniques under transient-state and steady-state conditions, we also determined the rate constants for the elementary steps of the myeloperoxidase-catalyzed oxidation of TMB at pH 5.4 and 20 degrees C. The second-order rate constant for compound I formation from the reaction of native enzyme with H2O2 is 2.6 x 10(7) M-1 s-1. Compound I undergoes a one-electron reduction to compound II in the presence of TMB, and the rate constant for this reaction was determined to be (3.6 +/- 0.1) x 10(6) M-1 s-1. The spectral scans show that compound II accumulates in the steady state. The rate constant for compound II reduction to native enzyme by TMB obtained under steady-state conditions is (9.4 +/- 0.6) x 10(5) M-1 s-1. The results are applied to a new, more accurate assay for myeloperoxidase based upon the formation of the charge-transfer complex between TMB and its diimine final product. | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
54827-17-7 | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3′,5,5′-Tetramethylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054827177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetramethylbenzidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B3T5CB8EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
334 to 336 °F (NTP, 1992), 168.5 °C | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TMB interact with its target, horseradish peroxidase (HRP)?
A1: TMB acts as a hydrogen donor and a chromogenic substrate for HRP. In the presence of hydrogen peroxide (H2O2), HRP catalyzes the oxidation of colorless TMB to a blue-colored product, oxidized TMB (oxTMB) [, , , , , ].
Q2: What are the downstream effects of TMB oxidation by HRP?
A2: The oxidation of TMB by HRP produces a blue color measurable by spectrophotometry, typically at wavelengths around 450 nm and 650 nm [, , , ]. This color change forms the basis for various colorimetric assays.
Q3: What is the molecular formula and weight of TMB?
A3: TMB has a molecular formula of C16H20N2 and a molecular weight of 240.34 g/mol.
Q4: What are the key spectroscopic features of TMB and its oxidized form?
A4: Colorless TMB exhibits an absorption peak at a lower wavelength, while the blue-colored oxTMB shows a characteristic absorption peak around 652 nm [, , , ].
Q5: How stable is TMB under different storage conditions?
A5: TMB is available commercially in various formulations, including those with enhanced stability. Studies show that TMB substrate systems can remain functional for extended periods, even at elevated temperatures, highlighting their storage stability [].
Q6: What is the mechanism of TMB oxidation catalyzed by HRP or its mimics?
A6: The catalytic mechanism involves a two-electron oxidation process. HRP or its mimics first react with H2O2 to form a reactive intermediate. This intermediate then oxidizes TMB to form a cationic radical, which further reacts to form the final blue-colored diimine product (oxTMB) [, , , ].
Q7: Can other materials besides HRP catalyze TMB oxidation?
A7: Yes, various nanomaterials, including platinum nanoparticles [], gold nanoparticles [], and metal-organic frameworks [, ], exhibit peroxidase-like activity and can catalyze TMB oxidation in the presence of H2O2.
Q8: What are some common applications of TMB in biosensing?
A8: TMB is extensively used in enzyme-linked immunosorbent assays (ELISAs) [, , , , ], glucose detection [, , ], antioxidant assays [, , ], and detection of various analytes like silver ions [, ] and glutathione [, ].
Q9: Have computational methods been used to study TMB and its interactions?
A9: While the provided research papers do not delve into detailed computational modeling of TMB itself, they highlight the use of kinetic modeling to understand the mechanism of TMB oxidation by peroxidase mimics like Pt nanoparticles [].
Q10: How do structural modifications of benzidine derivatives affect their efficacy as HRP substrates?
A10: Research indicates that TMB demonstrates superior sensitivity, color purity, and product stability compared to other benzidine derivatives, suggesting the importance of the four methyl substitutions in its structure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)
![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)
![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)




![2-methyl-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B1202964.png)





